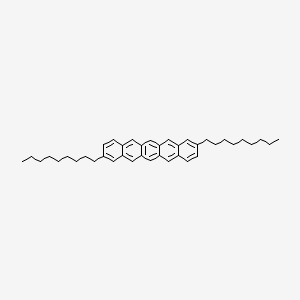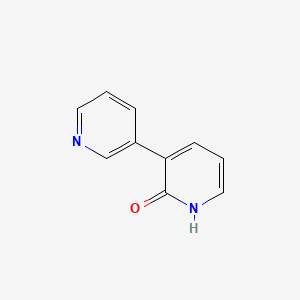
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is an organic compound with the molecular formula C13H12ClN3O It is a derivative of pyridine and phenylamine, characterized by the presence of an aminomethyl group attached to the phenyl ring and a chloropyridine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminomethyl Phenyl Intermediate: The starting material, 3-nitrobenzyl chloride, undergoes a reduction reaction to form 3-aminomethylbenzyl chloride.
Coupling with Chloropyridine Carboxylic Acid: The intermediate is then coupled with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzymatic reactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the chloropyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(aminomethyl)-4-fluorophenyl]-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
Comparison: N-(3-(aminomethyl)phenyl)-2-chloroisonicotinamide is unique due to the presence of both the aminomethyl phenyl and chloropyridine carboxamide groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloropyridine moiety enhances its potential for nucleophilic substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H12ClN3O |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c14-12-7-10(4-5-16-12)13(18)17-11-3-1-2-9(6-11)8-15/h1-7H,8,15H2,(H,17,18) |
Clave InChI |
GEKLWZIMODLODJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)Cl)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol]](/img/structure/B8527066.png)




![N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide](/img/structure/B8527109.png)
![Methyl 2-acetamido-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8527125.png)



![Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate](/img/structure/B8527157.png)



